1-(氮杂环丁-3-基)乙醇盐酸盐

描述

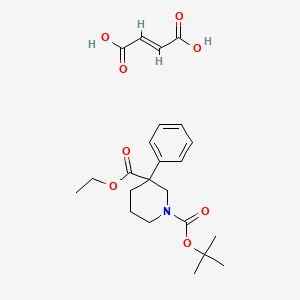

The compound "1-(Azetidin-3-yl)ethan-1-ol hydrochloride" is a derivative of azetidine, which is a four-membered cyclic amine. This structure is of significant interest due to its presence in various biologically active compounds and its utility as an intermediate in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in several studies. For instance, a novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines from 4-aryl-1-(2-chloroethyl)azetidin-2-ones using lithium aluminium hydride (LiAlH4) has been reported . Another study describes the optimized synthesis of 1-benzylazetidin-3-ol, which is a precursor for azetidin-3-ol hydrochloride, highlighting an economical process starting from benzylamine . Additionally, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate aziridines using LiAlH4 has been demonstrated .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which imparts unique reactivity patterns. The reactivity of N-(omega-haloalkyl)-beta-lactams with LiAlH4 has been studied, leading to the formation of aziridine and amino alcohol derivatives . The molecular structures of these compounds are typically confirmed using spectral techniques such as IR, Mass, and 1H-NMR .

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions due to their strained ring system and reactive functional groups. For example, the reactivity of beta-lactams has been exploited to produce aziridine derivatives and amino alcohols . The cyclocondensation reactions to form azetidin-2-ones and their subsequent transformations have been explored . Additionally, the synthesis of azetidin-2-ones with antibacterial properties involves the reaction of imine derivatives with ketenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of halogen atoms and other substituents affects their reactivity and interaction with biological targets. For instance, some azetidin-2-ones have shown good affinity for the enzyme transpeptidase and potent antibacterial activity, which correlates with in silico docking analysis . The antibacterial activity of these compounds has been evaluated against several Gram-positive and Gram-negative bacterial pathogens .

科学研究应用

神经保护和认知增强作用

通过 ERK 通路刺激增强认知

已显示与 1-(氮杂环丁-3-基)乙醇盐酸盐相关的认知增强剂可以刺激海马中细胞外信号调节激酶 (ERK) 的磷酸化,类似于乙酰胆碱酯酶抑制剂的作用。这表明通过激活海马神经元中的 ERK 激酶通路,在增强认知功能中发挥潜在作用 (Yokoyama 等人,2003)。

在帕金森病模型中的神经保护

一项关于与该化合物相关的具有神经保护作用的药物的研究表明,减弱了 1-甲基-4-苯基-1,2,3,6-四氢吡啶 (MPTP) 诱导的小鼠多巴胺能神经毒性。这突出了其在治疗与氧化应激相关的帕金森病等神经退行性疾病中的潜在效用 (Kawasaki 等人,2008)。

改善缺血后学习缺陷

研究表明,某些与 1-(氮杂环丁-3-基)乙醇盐酸盐在结构上相关的认知增强剂可以改善大鼠短暂性前脑缺血诱导的学习缺陷,这可能是通过增强残余认知功能 (Nakada 等人,2001)。

抗抑郁和抗焦虑特性

- 潜在的抗抑郁作用:已合成并测试了氯代四环化合物作为已知抗焦虑和抗抑郁药物的同系物,在小鼠模型中显示出显着的抗抑郁作用,表明结构相关化合物的治疗潜力 (Karama 等人,2016)。

抗肿瘤活性

- 通过激活 AMPK 的抗癌活性:一项关于一种与 1-(氮杂环丁-3-基)乙醇盐酸盐在结构上相似的 AMPK 激活剂的研究证明了显着的抗肿瘤活性和在结直肠癌小鼠异种移植模型中的肿瘤生长延迟。这表明该化合物在调节葡萄糖需求和抑制肿瘤进展中的作用,支持其在癌症治疗中的潜力 (Valtorta 等人,2014)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid potential hazards .

属性

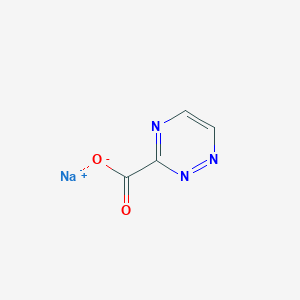

IUPAC Name |

1-(azetidin-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(7)5-2-6-3-5;/h4-7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBXYBAROLEMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)ethan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)

![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

![Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)

![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)

![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)